7-Bromo-1,3-dihydro-2-benzofuran-5-amine
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Overview
Description
7-Bromo-1,3-dihydro-2-benzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine typically involves the bromination of 1,3-dihydro-2-benzofuran followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dihydro-2-benzofuran-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuran oxides .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-1-benzofuran-4-amine
- Benzofuran carbohydrazide
- Psoralen
Uniqueness
7-Bromo-1,3-dihydro-2-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and amine groups make it a versatile intermediate for further chemical modifications, enhancing its potential for various applications .
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
7-bromo-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C8H8BrNO/c9-8-2-6(10)1-5-3-11-4-7(5)8/h1-2H,3-4,10H2 |
InChI Key |
IAXJKCXEMRMMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=CC(=C2)N)Br |
Origin of Product |
United States |
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